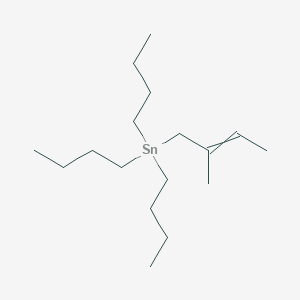
Tributyl(2-methylbut-2-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2-methylbut-2-EN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is also known by other names such as tributyl 3-methylbut-2-en-1-yl stannane and tributyl 3-methyl-2-butenyl tin . This compound is characterized by its immiscibility with water and its use in various chemical reactions and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(2-methylbut-2-EN-1-YL)stannane can be synthesized through the addition of tributylstannyl-lithium to crotonaldehyde, followed by alkylation of the adduct using chloromethyl methyl ether . Another method involves the generation of stannylpotassium reagents through the combination of silylstannanes and t-BuOK, which can then be used for stannylative substitution of aryl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and standard organic synthesis techniques. The compound is typically produced in small quantities for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2-methylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound is involved in substitution reactions, particularly in the presence of aryl halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include t-BuOK, aryl halides, and chloromethyl methyl ether . The reactions typically occur under mild to moderate temperatures, often around 30°C .
Major Products Formed
The major products formed from reactions involving this compound include arylstannanes and other organotin compounds .
Wissenschaftliche Forschungsanwendungen
Tributyl(2-methylbut-2-EN-1-YL)stannane is used in various scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of tributyl(2-methylbut-2-EN-1-YL)stannane involves its ability to act as a nucleophile in substitution reactions. The compound’s stannyl group interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(prop-2-en-1-yl)stannane: Another organotin compound with similar reactivity and applications.
Tributyltin hydride: Known for its use in radical reduction reactions.
Uniqueness
Tributyl(2-methylbut-2-EN-1-YL)stannane is unique due to its specific structure, which includes a 2-methylbut-2-en-1-yl group. This structural feature imparts distinct reactivity and properties compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
115991-75-8 |
|---|---|
Molekularformel |
C17H36Sn |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
tributyl(2-methylbut-2-enyl)stannane |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,2H2,1,3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NGQZOIDPPZMEBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


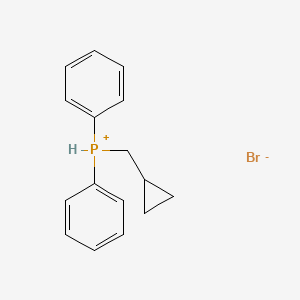
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
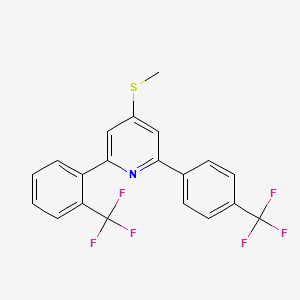
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
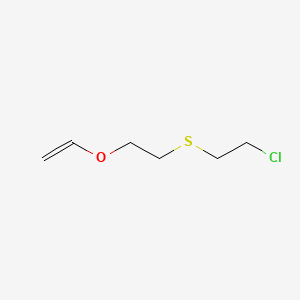
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
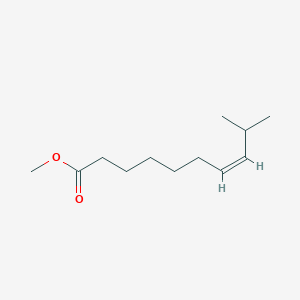
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
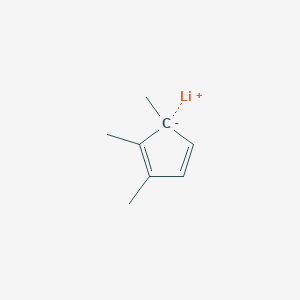
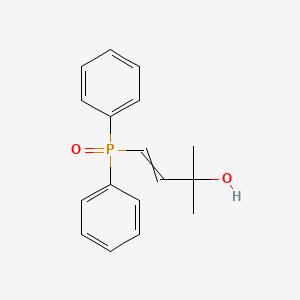
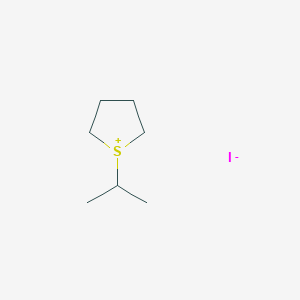
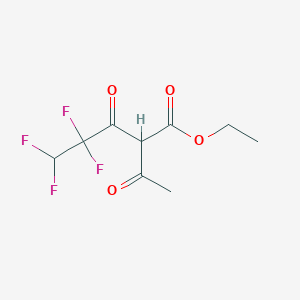
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
